molecular formula C9H10F2 B1418828 1-(1,1-Difluoroethyl)-4-methylbenzene CAS No. 1204295-65-7

1-(1,1-Difluoroethyl)-4-methylbenzene

Cat. No.: B1418828
CAS No.: 1204295-65-7
M. Wt: 156.17 g/mol
InChI Key: QNMYSHCXLYKTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoroethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1,1-difluoroethyl group and a methyl group

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroethylating reagent . This reaction is carried out under specific conditions to ensure the efficient formation of the desired product.

Industrial production methods may involve the large-scale synthesis of 1,1-difluoroethyl chloride, which is then used in the difluoroethylation process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,1-Difluoroethyl)-4-methylbenzene has several applications in scientific research:

    Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceuticals due to its ability to modulate biological activity.

    Materials Science: It is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.

    Organic Synthesis:

Mechanism of Action

The mechanism by which 1-(1,1-Difluoroethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can influence the electronic and steric properties of the compound, affecting its binding affinity and activity. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

1-(1,1-Difluoroethyl)-4-methylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2/c1-7-3-5-8(6-4-7)9(2,10)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMYSHCXLYKTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-4-methylbenzene
Reactant of Route 3
1-(1,1-Difluoroethyl)-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Difluoroethyl)-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoroethyl)-4-methylbenzene
Reactant of Route 6
1-(1,1-Difluoroethyl)-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.